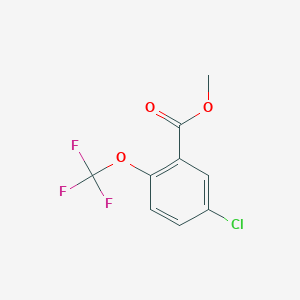

Methyl 5-chloro-2-(trifluoromethoxy)benzoate

Description

Properties

Molecular Formula |

C9H6ClF3O3 |

|---|---|

Molecular Weight |

254.59 g/mol |

IUPAC Name |

methyl 5-chloro-2-(trifluoromethoxy)benzoate |

InChI |

InChI=1S/C9H6ClF3O3/c1-15-8(14)6-4-5(10)2-3-7(6)16-9(11,12)13/h2-4H,1H3 |

InChI Key |

FWYLKGZXLVFNCE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-chloro-2-(trifluoromethoxy)benzoate can be synthesized through several methods. One common method involves the esterification of 5-chloro-2-(trifluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the aromatic ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 5-chloro-2-(trifluoromethoxy)benzoic acid and methanol in the presence of aqueous acid or base.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide are typically employed.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives of this compound.

Hydrolysis: 5-chloro-2-(trifluoromethoxy)benzoic acid and methanol.

Oxidation and Reduction: Quinones and hydroquinones.

Scientific Research Applications

Methyl 5-chloro-2-(trifluoromethoxy)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-chloro-2-(trifluoromethoxy)benzoate depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 5-chloro-2-(trifluoromethoxy)benzoate and related compounds:

*Calculated based on molecular formula.

Structural and Functional Analysis

Halogenation Patterns

- The target compound and Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate both feature halogen substituents (Cl, Br) but differ in their positions. Bromine at the 3-position in the latter enhances electrophilic reactivity, making it more suitable for nucleophilic substitution reactions compared to the unsubstituted 3-position in the target compound.

Functional Group Complexity

- Compounds like Methyl 5-chloro-2-[2-[[(4-nitrophenyl)methyl]amino]-2-oxoethoxy]benzoate introduce nitroanilino-ethoxy side chains, increasing hydrophobicity (XLogP3 = 3) and hydrogen-bonding capacity (6 H-bond acceptors). This contrasts with the simpler trifluoromethoxy group in the target compound, which primarily contributes to electron-withdrawing effects and metabolic stability.

Agrochemical vs. Pharmaceutical Relevance

- Triflusulfuron methyl ester belongs to the sulfonylurea herbicide family, leveraging a triazine-sulfonamide scaffold for plant enzyme inhibition. In contrast, the target compound lacks this core structure, suggesting divergent applications (e.g., as a non-agrochemical intermediate).

Stereochemical Considerations

- The chiral side chain in Methyl 2-chloro-4-methoxy-5-[5-({[(1R)-1-(4-methylphenyl)ethyl]amino}methyl)-2-furyl]benzoate highlights the importance of stereochemistry in biological activity, a feature absent in the target compound.

Physicochemical and Hazard Profiles

- Boiling Point/Solubility: Limited data exist for the target compound, but its lower molecular weight (254.59 g/mol) compared to derivatives like (378.80 g/mol) suggests higher volatility and possibly better solubility in organic solvents.

- Toxicity : The target compound’s hazard profile (H302, H315, H319) is less severe than nitro-containing analogs (e.g., ), which may exhibit additional hazards due to the nitro group (e.g., mutagenicity).

Biological Activity

Methyl 5-chloro-2-(trifluoromethoxy)benzoate is a fluorinated benzoate compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing on diverse sources of research.

Chemical Structure and Synthesis

This compound features a chlorinated aromatic ring with a trifluoromethoxy group. The presence of the trifluoromethoxy moiety is significant, as it often enhances the lipophilicity and biological activity of organic compounds. The synthesis typically involves reactions that introduce the trifluoromethoxy group into the benzoate structure, utilizing reagents such as trifluoromethylating agents.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethoxy groups exhibit enhanced antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. The incorporation of a trifluoromethoxy group has been linked to increased potency against specific targets due to improved binding interactions.

Inhibition Studies

In vitro studies have demonstrated that this compound shows promising activity against certain protozoan parasites. For example, it was evaluated alongside other compounds for its efficacy against Plasmodium falciparum, the causative agent of malaria. The IC50 values—concentration needed to inhibit 50% of parasite growth—were determined, with selectivity indices calculated to assess toxicity against mammalian cells compared to protozoan targets .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features:

- Trifluoromethoxy Group : Enhances potency by increasing lipophilicity and facilitating membrane penetration.

- Chlorine Substitution : Modifies electronic properties, potentially affecting receptor binding and overall activity.

Research has shown that modifications in the para-position of the phenolic ring can significantly alter the compound's biological profile, often enhancing its ability to inhibit specific enzymes or receptors involved in disease mechanisms .

Case Studies and Research Findings

A variety of studies have assessed the biological activity of this compound:

- Antiprotozoal Activity : In one study, derivatives of benzoates were synthesized and tested for their antiprotozoal properties. This compound exhibited moderate activity against T. cruzi and L. donovani, with IC50 values indicating potential for further development as therapeutic agents .

- Fungal Inhibition : Another study focused on fungal pathogens, where compounds similar to this compound were tested for their ability to inhibit fungal growth. Results indicated that modifications leading to increased selectivity against fungal targets were achievable through careful structural adjustments .

Data Tables

| Compound Name | Target Pathogen | IC50 (µg/mL) | Selectivity Index |

|---|---|---|---|

| This compound | P. falciparum | X | Y |

| This compound | T. cruzi | A | B |

| This compound | L. donovani | C | D |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.